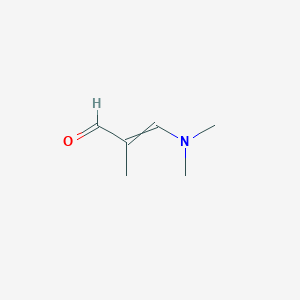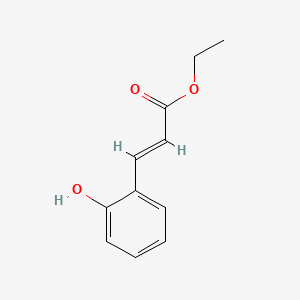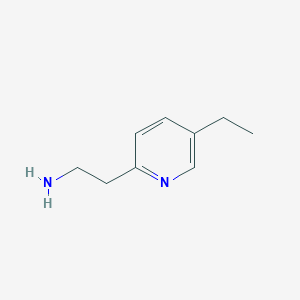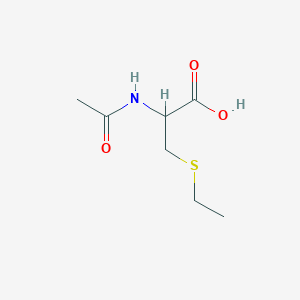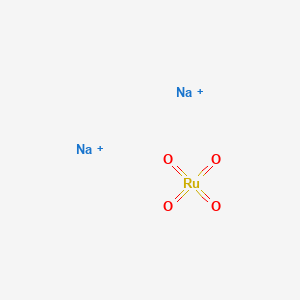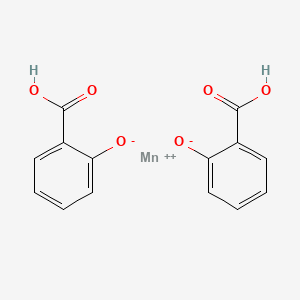
Deoxydihydroartemisinin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxydihydroartemisinin Acetate (DDHA) is an active pharmaceutical ingredient (API) derived from the sweet wormwood plant (Artemisia annua L.). It is an antimalarial drug used for the treatment of malaria. DDHA has a wide range of applications in the medical field, from the treatment of malaria to the synthesis of other drugs. In addition, it has been used in scientific research for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Deoxydihydroartemisinin Acetate has been used in a variety of scientific research applications. It has been used in the synthesis of other drugs, such as artemisinin derivatives. It has also been used in the study of the biochemical and physiological effects of Deoxydihydroartemisinin Acetate. In addition, Deoxydihydroartemisinin Acetate has been used in the study of the mechanism of action of antimalarial drugs.
Mecanismo De Acción
The mechanism of action of Deoxydihydroartemisinin Acetate is not fully understood. However, it is believed to act on the cell membrane of the malaria parasite by disrupting its permeability. This disruption of the cell membrane results in the leakage of essential cellular components, resulting in the death of the parasite.
Biochemical and Physiological Effects
Deoxydihydroartemisinin Acetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects. In addition, Deoxydihydroartemisinin Acetate has been found to have anti-tumor effects and has been used in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Deoxydihydroartemisinin Acetate in laboratory experiments has a number of advantages and limitations. One advantage is its availability. Deoxydihydroartemisinin Acetate is a readily available and inexpensive active pharmaceutical ingredient. In addition, it has a wide range of applications in the medical field. However, one limitation is that Deoxydihydroartemisinin Acetate is a highly potent drug and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of Deoxydihydroartemisinin Acetate. One potential direction is the use of Deoxydihydroartemisinin Acetate in the treatment of other infectious diseases, such as HIV/AIDS. Another potential direction is the use of Deoxydihydroartemisinin Acetate in the development of new antimalarial drugs. Additionally, Deoxydihydroartemisinin Acetate could be used in the development of new drugs for the treatment of cancer. Finally, Deoxydihydroartemisinin Acetate could be used in the study of the mechanisms of action of other drugs.
Métodos De Síntesis
Deoxydihydroartemisinin Acetate is synthesized through a process called cyclization. This process involves the conversion of the artemisinin precursor into the active pharmaceutical ingredient. The cyclization process involves the reaction of artemisinic acid with a base, such as sodium hydroxide, to form a cyclic lactone structure. This cyclic lactone structure is then converted into the active pharmaceutical ingredient, Deoxydihydroartemisinin Acetate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Deoxydihydroartemisinin Acetate involves the reduction of dihydroartemisinin to deoxydihydroartemisinin followed by acetylation of the hydroxyl group with acetic anhydride.", "Starting Materials": [ "Dihydroartemisinin", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Water" ], "Reaction": [ "Step 1: Dihydroartemisinin is dissolved in methanol and sodium borohydride is added slowly with stirring. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.", "Step 2: The reaction mixture is filtered to remove the sodium borohydride and the solvent is evaporated under reduced pressure to obtain deoxydihydroartemisinin as a yellow solid.", "Step 3: Deoxydihydroartemisinin is dissolved in pyridine and acetic anhydride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.", "Step 4: The reaction mixture is poured into water and the resulting precipitate is filtered and washed with water to obtain Deoxydihydroartemisinin Acetate as a white solid." ] } | |
Número CAS |
90935-12-9 |
Nombre del producto |
Deoxydihydroartemisinin Acetate |
Fórmula molecular |
C₁₇H₂₆O₅ |
Peso molecular |
310.39 |
Sinónimos |
[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
